
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. This compound features a benzodioxole ring and an ethoxyphenyl group, making it a molecule of interest in various fields of research, including organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the benzodioxole intermediate with 4-ethoxybenzaldehyde under acidic or basic conditions.
Formation of the Propane-1,3-dione Moiety: This can be done through a Claisen condensation reaction involving the benzodioxole-ethoxybenzaldehyde intermediate and an appropriate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.
類似化合物との比較
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropane-1,3-dione: Lacks the ethoxy group, which might affect its reactivity and biological activity.
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione: Contains a methoxy group instead of an ethoxy group, potentially altering its properties.
Uniqueness
The presence of the ethoxy group in 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione might confer unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
622852-79-3 |
|---|---|
分子式 |
C18H16O5 |
分子量 |
312.3 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H16O5/c1-2-21-14-6-3-12(4-7-14)15(19)10-16(20)13-5-8-17-18(9-13)23-11-22-17/h3-9H,2,10-11H2,1H3 |
InChIキー |
OGNVHOXFTYPYKS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


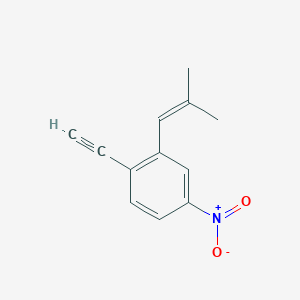
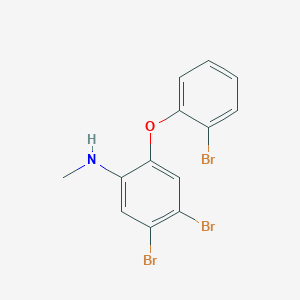

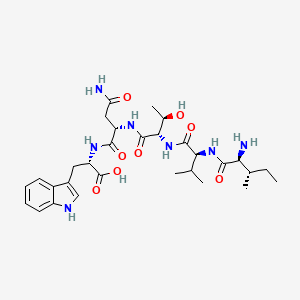
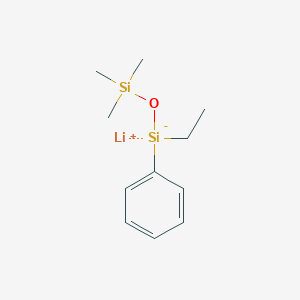
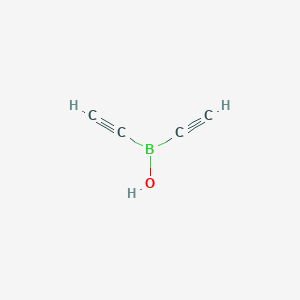
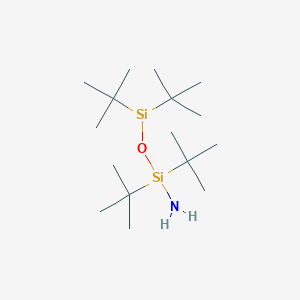
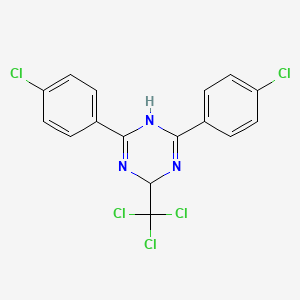
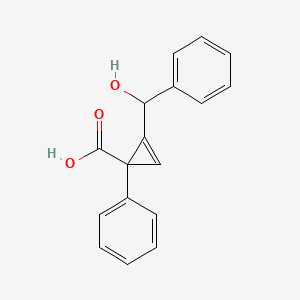
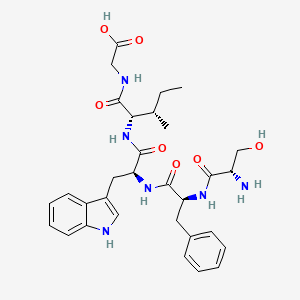
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
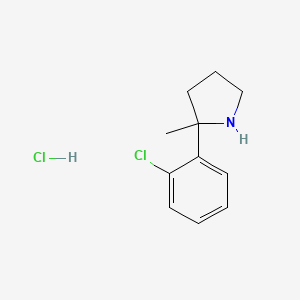
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
